molecular formula C23H28N2O B11603403 3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide

3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide

Cat. No.: B11603403
M. Wt: 348.5 g/mol
InChI Key: SFZFKJWUTXVDQE-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. The compound features a carbazole moiety, which is a tricyclic aromatic system, and a cyclohexyl group attached to a propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Carbazole-3,6-dicarbaldehyde

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated carbazole derivatives

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a carbazole moiety with a cyclohexyl group and a propanamide chain. This structure imparts specific electronic and steric properties, making it suitable for various applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

3-cyclohexyl-N-(9-ethylcarbazol-3-yl)propanamide

InChI

InChI=1S/C23H28N2O/c1-2-25-21-11-7-6-10-19(21)20-16-18(13-14-22(20)25)24-23(26)15-12-17-8-4-3-5-9-17/h6-7,10-11,13-14,16-17H,2-5,8-9,12,15H2,1H3,(H,24,26)

InChI Key

SFZFKJWUTXVDQE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCC3CCCCC3)C4=CC=CC=C41

Origin of Product

United States

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